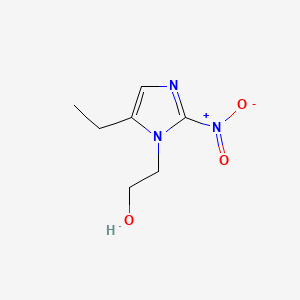
Imidazole-1-ethanol, 5-ethyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole-1-ethanol, 5-ethyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole-1-ethanol, 5-ethyl-2-nitro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with glyoxal and ammonia, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of imidazole derivatives, including imidazole-1-ethanol, 5-ethyl-2-nitro-, often employs continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters helps in achieving high efficiency and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Imidazole-1-ethanol, 5-ethyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The ethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include amino derivatives, oxides, and substituted imidazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Imidazole-1-ethanol, 5-ethyl-2-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are explored for their potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of imidazole-1-ethanol, 5-ethyl-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethanol moiety can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
- Imidazole-1-ethanol, 2-methyl-5-nitro-
- 2-(5-Nitro-1H-imidazol-1-yl)ethanol
Comparison: Imidazole-1-ethanol, 5-ethyl-2-nitro- is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
23571-39-3 |
|---|---|
Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(5-ethyl-2-nitroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C7H11N3O3/c1-2-6-5-8-7(10(12)13)9(6)3-4-11/h5,11H,2-4H2,1H3 |
InChI Key |
ABGJIKXMJUSARA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N1CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















